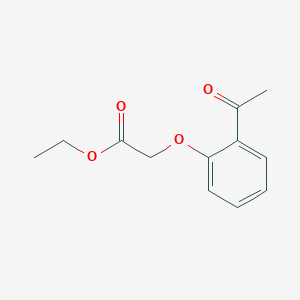
Ethyl 2-(2-acetylphenoxy)acetate
説明
Ethyl 2-(2-acetylphenoxy)acetate is a unique chemical compound with the linear formula C12H14O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H14O4 . The molecule has a molecular weight of 222.24 .Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H14O4 and a molecular weight of 222.24 . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Polymer Synthesis and Green Chemistry
Ethyl acetate is utilized in polymer synthesis, specifically for the polymerization of 2-ethyl-2-oxazoline in ethyl acetate, as a green solvent. This process is significant for pharmaceutical compliance and has a lower environmental burden compared to traditional solvents like acetonitrile and chlorobenzene (Vergaelen et al., 2020).
Corrosion Inhibition
In the field of corrosion inhibition, compounds related to ethyl 2-(2-acetylphenoxy)acetate, such as certain quinoxalines, have been studied for their efficacy in protecting metals like copper in acidic environments. Quantum chemical calculations support their potential use as corrosion inhibitors (Zarrouk et al., 2014).
Spectroscopy and Pharmaceutical Analysis
The compound has been analyzed using FT-IR and FT-Raman spectral investigation, with a focus on its pharmaceutical potential. Computational methods like DFT calculations have been used to understand its vibrational properties and electronic structure, indicating its possible pharmaceutical activity (Amalanathan et al., 2015).
Microbial Production
Research into the microbial production of ethyl acetate, a short-chain ester, highlights its importance in food, beverage, and solvent industries. The development of sustainable microbial conversion processes for ethyl acetate, replacing traditional energy-intensive methods, is a notable application in biotechnology (Zhang et al., 2020).
Chemical Synthesis
Ethyl acetate is involved in novel chemical synthesis processes, such as the production of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, highlighting its role in the synthesis of pharmaceutical compounds (Herold et al., 2000).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(2-acetylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-7-5-4-6-10(11)9(2)13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGZNLVUZCFMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


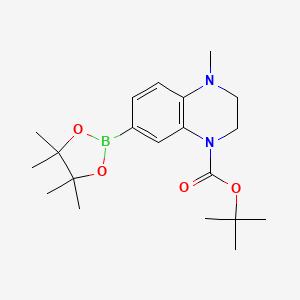
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)

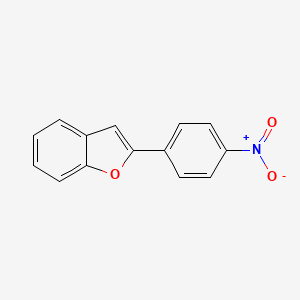
![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)
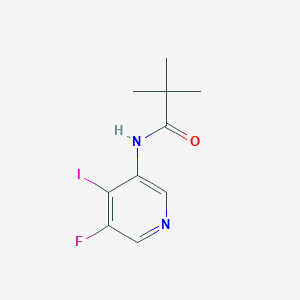
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)

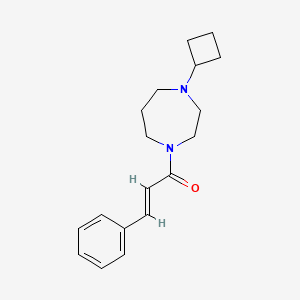
![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2388984.png)
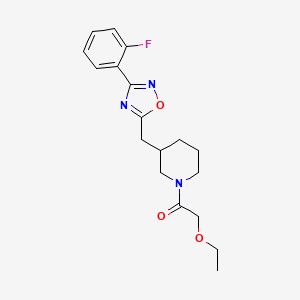
![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388993.png)